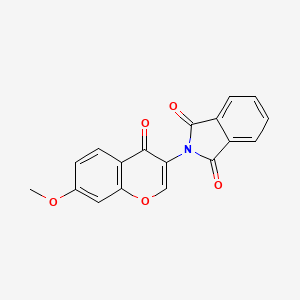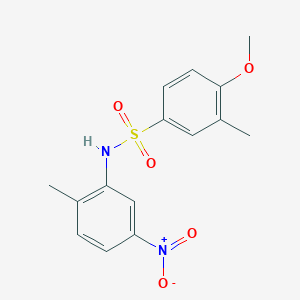
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BON" and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of BON involves its binding to the active site of the target enzyme, thereby preventing its activity. This binding is mediated by the sulfonamide group of BON, which interacts with specific amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BON depend on the specific enzyme it targets. For example, inhibition of carbonic anhydrase by BON can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of histone deacetylase by BON can affect gene expression and cellular differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BON for lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. However, BON also has limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are many potential future directions for research involving BON. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the use of BON as a tool for investigating the role of specific enzymes in disease states, such as cancer or neurological disorders. Additionally, the development of new synthetic methods for BON and related compounds could lead to the discovery of novel biological activities.
Métodos De Síntesis
The synthesis of BON involves the reaction of 3-bromo-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of BON as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
BON has been widely used in scientific research for its ability to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play important roles in various biological processes, and their inhibition by BON can provide valuable insights into their function.
Propiedades
IUPAC Name |
(NE)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c1-23-11-6-8-12(9-7-11)24(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10H,1H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZEAZRZMNWND-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-Bromo-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-methoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)



![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
